molecular formula C20H32O10S2 B14083358 [2,3,4,5-Tetraacetyloxy-6,6-bis(ethylsulfanyl)hexyl] acetate CAS No. 6935-10-0

[2,3,4,5-Tetraacetyloxy-6,6-bis(ethylsulfanyl)hexyl] acetate

Cat. No.: B14083358
CAS No.: 6935-10-0
M. Wt: 496.6 g/mol
InChI Key: NFCGRENOZDIGBW-UHFFFAOYSA-N
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Description

[2,3,4,5-Tetraacetyloxy-6,6-bis(ethylsulfanyl)hexyl] acetate is a synthetic organic compound with the molecular formula C20H32O10S2 and a molecular weight of 496.5921. This compound is characterized by the presence of multiple acetoxy groups and ethylsulfanyl groups attached to a hexyl backbone. It is primarily used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2,3,4,5-Tetraacetyloxy-6,6-bis(ethylsulfanyl)hexyl] acetate typically involves the acetylation of a precursor compound containing hydroxyl groups. The process can be summarized as follows:

    Starting Material: The precursor compound, which contains hydroxyl groups, is reacted with acetic anhydride in the presence of a catalyst such as pyridine.

    Acetylation Reaction: The reaction mixture is heated to a specific temperature (usually around 60-80°C) to facilitate the acetylation process.

    Purification: The reaction mixture is then cooled, and the product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to optimize reaction conditions and minimize production costs.

Chemical Reactions Analysis

Types of Reactions

[2,3,4,5-Tetraacetyloxy-6,6-bis(ethylsulfanyl)hexyl] acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the acetoxy groups to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the acetoxy groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Nucleophiles such as sodium methoxide in methanol at reflux temperature.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[2,3,4,5-Tetraacetyloxy-6,6-bis(ethylsulfanyl)hexyl] acetate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a prodrug for targeted delivery.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [2,3,4,5-Tetraacetyloxy-6,6-bis(ethylsulfanyl)hexyl] acetate involves its interaction with specific molecular targets and pathways. The acetoxy groups can undergo hydrolysis to release acetic acid and the corresponding hydroxyl compound, which can then interact with biological targets. The ethylsulfanyl groups may also play a role in modulating the compound’s activity by affecting its solubility and stability.

Comparison with Similar Compounds

Similar Compounds

    [2,3,4,6-Tetraacetyloxy-5,5-bis(ethylsulfanyl)hexyl] acetate: Similar structure but different acetoxy group positions.

    [2,3,4,5-Tetraacetyloxy-6,6-bis(methylsulfanyl)hexyl] acetate: Similar structure with methylsulfanyl groups instead of ethylsulfanyl groups.

Uniqueness

The uniqueness of [2,3,4,5-Tetraacetyloxy-6,6-bis(ethylsulfanyl)hexyl] acetate lies in its specific arrangement of acetoxy and ethylsulfanyl groups, which confer distinct chemical and physical properties

Properties

IUPAC Name

[2,3,4,5-tetraacetyloxy-6,6-bis(ethylsulfanyl)hexyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O10S2/c1-8-31-20(32-9-2)19(30-15(7)25)18(29-14(6)24)17(28-13(5)23)16(27-12(4)22)10-26-11(3)21/h16-20H,8-10H2,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFCGRENOZDIGBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC(C(C(C(C(COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)SCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O10S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90280172
Record name [2,3,4,5-tetraacetyloxy-6,6-bis(ethylsulfanyl)hexyl] acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90280172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6935-10-0, 4984-72-9
Record name D-Galactose, pentaacetate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46399
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC15734
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15734
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name [2,3,4,5-tetraacetyloxy-6,6-bis(ethylsulfanyl)hexyl] acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90280172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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